molecular formula C8H6F2O3 B1295828 (2,4-Difluorophenoxy)acetic acid CAS No. 399-44-0

(2,4-Difluorophenoxy)acetic acid

Cat. No. B1295828
CAS RN: 399-44-0
M. Wt: 188.13 g/mol
InChI Key: XNQGDQMMYURPJK-UHFFFAOYSA-N
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Description

(2,4-Difluorophenoxy)acetic acid is a derivative of phenoxyacetic acid where two hydrogen atoms on the aromatic ring are replaced by fluorine atoms. This modification can potentially alter the physical and chemical properties of the molecule, making it a subject of interest in the synthesis of heterocyclic compounds and for its interactions in various crystal structures.

Synthesis Analysis

The synthesis of fluorine-containing dioxo acids, such as those related to (2,4-difluorophenoxy)acetic acid, involves the introduction of polyfluoroalkyl or pentafluorophenyl groups into the 2,4-dioxo acid structure. These modifications lead to the formation of derivatives that can undergo further chemical transformations to yield fluorinated heterocyclic compounds, which are valuable in various chemical applications due to their unique properties .

Molecular Structure Analysis

The molecular structure of compounds similar to (2,4-difluorophenoxy)acetic acid has been studied using X-ray diffraction techniques. For instance, the crystal structure of (2-carboxyphenoxy)acetic acid, a related compound, shows a one-dimensional zig-zag polymer formed by hydrogen bonding through the acid groups. This indicates that the presence of the phenoxyacetic acid moiety can lead to significant intermolecular interactions, which are essential for understanding the behavior of these compounds in solid-state forms .

Chemical Reactions Analysis

The chemical reactions of (2,4-difluorophenoxy)acetic acid derivatives are diverse and can lead to the formation of various heterocyclic structures. For example, acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, which share a similar dioxo acid moiety, can be transformed into hexahydroindoles and further into isoquinolinones through acid-catalyzed cyclization. These reactions highlight the reactivity of the dioxo acid moiety and its potential in synthesizing complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,4-difluorophenoxy)acetic acid derivatives are influenced by the presence of fluorine atoms and the phenoxyacetic acid structure. The introduction of fluorine can affect the acidity, lipophilicity, and overall reactivity of the molecule. Additionally, the ability of these compounds to form cocrystals and complexes, as seen in the structure of the complex formed by heptakis(2,6-di-O-methyl)-beta-cyclodextrin with (2,4-dichlorophenoxy)acetic acid, suggests that they can engage in specific and strong intermolecular interactions, which are crucial for their application in materials science and pharmaceuticals .

Scientific Research Applications

Fluorescent Detection in Food Samples

  • Scientific Field : Food Analytical Methods
  • Summary of Application : A new fluorescent assay for 2,4-Dichlorophenoxyacetic acid (2,4-D) is developed based on covalent organic frameworks (COFs) and MnO2 nanosheets . The fluorescence of COFs is quenched effectively by MnO2 nanosheets .
  • Methods of Application : Ascorbic acid 2-phosphate (AAP) is hydrolyzed by alkaline phosphatase (ALP) to produce ascorbic acid (AA), which reduces MnO2 nanosheets into Mn2+, so the quenched fluorescence recovers . Additionally, 2,4-D can inhibit the catalytic activity of ALP .
  • Results or Outcomes : Under the optimum conditions, this assay displays a wide linear range of 2,4-D from 1 to 150,000 ng/mL with a limit of detection of 0.36 ng/mL . This method is successfully used to measure 2,4-D in rice, millet, and cucumber samples with satisfactory recoveries .

Adsorption and Photo-Fenton Degradation

  • Scientific Field : Biomass Conversion and Biorefinery
  • Summary of Application : Investigation of 2,4-dichlorophenoxy acetic acid adsorption and photo-Fenton degradation by nanomagnetite/calcium alginate composite based on Sargassum muticum brown algae .
  • Methods of Application : Various conditions of applications, such as the effect of dose, herbicide concentration, pH, temperature, and time were taken into consideration as part of a study on the degradation by photo-Fenton process and adsorption of 2, 4-dichlorophenoxyacetic acid .

Advanced Oxidation Processes (AOPs) for 2,4-D Degradation

  • Scientific Field : Environmental Science and Pollution Research
  • Summary of Application : The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination . This manuscript presents an overview of the physicochemical characteristics, uses, regulations, environmental and human health impacts of 2,4-D, and different advanced oxidation processes (AOPs) to degrade this organic compound .
  • Methods of Application : Various AOPs are evaluated and compared for their operation conditions, efficiencies, and intermediaries . These include ozonation, photocatalytic, photo-Fenton, and electrochemical processes .
  • Results or Outcomes : 2,4-D degradation is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min) . Photocatalytic, photo-Fenton, and electrochemical processes have the optimal efficiencies of degradation and mineralization .

Preparation of Cosmetics, Pesticides, and Pharmaceutics

  • Scientific Field : Industrial Applications
  • Summary of Application : 2,4-Dichlorophenoxyacetic acid (2,4-D) is an endocrine disruptor which is widely used as a herbicide in agriculture and affects the endocrine functions in the body . It is used in the preparation of cosmetics, pesticides, and pharmaceutics .
  • Methods of Application : The specific methods of application in the preparation of cosmetics, pesticides, and pharmaceutics are not detailed in the source .
  • Results or Outcomes : The outcomes of these applications are not detailed in the source .

Advanced Oxidation Processes (AOPs) for 2,4-D Degradation

  • Scientific Field : Environmental Science and Pollution Research
  • Summary of Application : The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination . This manuscript presents an overview of the physicochemical characteristics, uses, regulations, environmental and human health impacts of 2,4-D, and different advanced oxidation processes (AOPs) to degrade this organic compound .
  • Methods of Application : Various AOPs are evaluated and compared for their operation conditions, efficiencies, and intermediaries . These include ozonation, photocatalytic, photo-Fenton, and electrochemical processes .

Safety And Hazards

“(2,4-Difluorophenoxy)acetic acid” is considered hazardous. It may cause harm if swallowed, may cause an allergic skin reaction, may cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,4-difluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQGDQMMYURPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278825
Record name (2,4-difluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluorophenoxy)acetic acid

CAS RN

399-44-0
Record name 2-(2,4-Difluorophenoxy)acetic acid
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Record name 399-44-0
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Record name (2,4-difluorophenoxy)acetic acid
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Record name 2-(2,4-difluorophenoxy)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Kurhade, RD Kaduskar, B Dave, PA Ramaiah… - Tetrahedron letters, 2011 - Elsevier
Synthesis of a series of novel fused tetracyclic mono- and diazaindolo[2,1-c][1,4]benzoxazine heterocyclic compounds 3a–o has been achieved in a two-step one-pot reaction set up …
Number of citations: 13 www.sciencedirect.com
YHE Mohammed, P Thirusangu… - Biomedicine & …, 2017 - Elsevier
Neoplastic metastasis is a major process where tumor cells migrate from the primary tumor and colonize at other parts of our body to form secondary tumor. Cancer incidences are rising …
Number of citations: 21 www.sciencedirect.com
YHE Mohammed, VH Malojirao, P Thirusangu… - European journal of …, 2018 - Elsevier
Tumor microenvironment is a complex multistep event which involves several hallmarks that transform the normal cell into cancerous cell. Designing the novel antagonistic molecule to …
Number of citations: 27 www.sciencedirect.com
AM Deshpande, D Bhuniya, S De, B Dave… - European journal of …, 2017 - Elsevier
Glucokinase activators (GKAs) are among the emerging drug candidates for the treatment of type 2 diabetes (T2D). Despite effective blood glucose lowering in clinical trials, many pan-…
Number of citations: 20 www.sciencedirect.com
JY Mérour, S Routier, F Suzenet, B Joseph - Tetrahedron, 2013 - Elsevier
Since our last reviews on azaindoles, 1, 1 (a), 1 (b), 2 which covered years 2000–2006 more than 250 papers have been published. In 2007, a review on organometallic reactions on …
Number of citations: 125 www.sciencedirect.com
F Bi, D Song, Y Qin, X Liu, Y Teng, N Zhang… - Bioorganic & medicinal …, 2019 - Elsevier
The spread of infections caused by multidrug-resistant (MDR) pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), has …
Number of citations: 9 www.sciencedirect.com

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